(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Description
Properties
IUPAC Name |
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-5(2,3)4(10)6(7,8)9/h4H,10H2,1-3H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDHBAMNSWXENT-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716954 | |
| Record name | (2R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261298-42-3 | |
| Record name | (2R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2-Dimethyl-1-trifluoromethyl-propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethylpropylamine and trifluoromethylating agents.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to isolate the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-2,2-Dimethyl-1-trifluoromethyl-propylamine may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing chiral catalysts to achieve enantioselective synthesis, reducing the need for extensive chiral resolution steps.
Chemical Reactions Analysis
Types of Reactions: ®-2,2-Dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, polar aprotic solvents.
Major Products:
Oxidation: Amine oxides.
Reduction: Amine derivatives.
Substitution: Trifluoromethylated derivatives.
Scientific Research Applications
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine is a chiral amine that has a trifluoromethyl group and a branched structure. It has a molecular formula of and a molecular weight of 155.16 g/mol. The trifluoromethyl group () gives unique electronic and steric properties to the compound, making it useful in different chemical and biological contexts.
Potential Applications
This compound has potential applications in pharmaceutical development because its unique structure may lead to novel therapeutic interventions. Several synthetic routes can be used to produce it.
Structural Similarity
This compound stands out due to its trifluoromethyl group and branched structure, which may confer distinct physicochemical properties compared to similar compounds. The table below compares this compound with other compounds that have structural similarities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (R)-4-Amino-2-methyl-1-butanol | Aliphatic amine with hydroxyl group | Hydroxyl group enhances hydrogen bonding potential |
| (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | Contains a thienyl ring | Aromatic character may influence biological activity |
| (R)-(+)-Tetrahydrofuran-2-carboxylic Acid | Cyclic structure with carboxylic acid | Cyclic nature provides different reactivity |
Research on Related Compounds
Mechanism of Action
The mechanism of action of ®-2,2-Dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related amines are compared to highlight key differences:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| (R)-2,2-Dimethyl-1-trifluoromethyl-propylamine | C₅H₁₀F₃N | Trifluoromethyl, two methyl groups | 141.13 | High lipophilicity; chiral center |
| (R)-2-Phenyl-1-propylamine | C₉H₁₃N | Phenyl group | 135.21 | Aromatic ring; lower fluorophilicity |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C₉H₈F₂N | Difluorophenyl, cyclopropane ring | 179.16 | Rigid structure; potential CNS activity |
| (1R)-1-(3-Fluorophenyl)-2-methylpropylamine | C₁₀H₁₂FN | 3-Fluorophenyl, methyl branch | 165.21 | Enhanced steric hindrance |
Physical and Chemical Properties
Lipophilicity and Solubility: The trifluoromethyl group in this compound increases lipophilicity compared to non-fluorinated analogs like (R)-2-Phenyl-1-propylamine. This property enhances membrane permeability, critical for drug delivery .
Basicity and Reactivity: Fluorine’s electronegativity lowers the pKa of adjacent protons, reducing the amine’s basicity. This effect is pronounced in trifluoromethyl-substituted amines compared to phenyl-substituted variants . Steric hindrance from dimethyl groups in the target compound may slow nucleophilic reactions relative to linear analogs like (R)-2-Phenyl-1-propylamine .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step routes due to its branched structure and trifluoromethyl group. In contrast, (R)-2-Phenyl-1-propylamine can be synthesized via simpler alkylation of benzylamine .
Biological Activity
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine is a chiral amine with the molecular formula C₆H₁₂F₃N and a molecular weight of 155.16 g/mol. The compound features a trifluoromethyl group (-CF₃), which significantly influences its electronic and steric properties, making it a subject of interest in both chemical and biological research. Its chirality may lead to distinct biological activities compared to its enantiomer, potentially affecting its interactions with biological targets.
Antimicrobial Activity
Recent research indicates that compounds with a trifluoromethyl substituent exhibit notable antimicrobial properties. For example, studies have shown that certain derivatives with similar structural features can impair the growth of Chlamydia trachomatis without affecting host cell viability . This highlights the potential for this compound to exhibit selective antimicrobial activity.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. For instance, modifications on similar pyrrole-based structures have led to the discovery of potent inhibitors targeting Bcl-2 and Bcl-xL proteins, which are crucial in cancer cell survival . Although direct studies on this compound in cancer models are scarce, its analogs have demonstrated significant efficacy in inducing apoptosis in cancer cells.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (R)-4-Amino-2-methyl-1-butanol | Aliphatic amine with hydroxyl group | Hydroxyl group enhances hydrogen bonding potential |
| (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | Contains a thienyl ring | Aromatic character may influence biological activity |
| (R)-(+)-Tetrahydrofuran-2-carboxylic Acid | Cyclic structure with carboxylic acid | Cyclic nature provides different reactivity |
This compound stands out due to its trifluoromethyl group and branched structure, which may confer distinct physicochemical properties compared to these similar compounds.
Study on Antichlamydial Activity
Research has demonstrated that compounds containing trifluoromethyl groups can effectively target Chlamydia trachomatis. In a study where various analogs were synthesized, those featuring the trifluoromethyl substituent showed significant inhibition of chlamydial growth while maintaining host cell viability . This suggests that this compound could possess similar activity.
Investigation into Anticancer Properties
In another relevant study focusing on Bcl-2/Bcl-xL inhibitors, modifications leading to compounds that bind strongly to these proteins resulted in effective tumor regression in animal models . Although this compound has not been directly tested in this context, its structural attributes align with those found in effective anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2,2-Dimethyl-1-trifluoromethyl-propylamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling trifluoromethyl-containing intermediates with chiral amines. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, followed by chiral resolution . Key parameters to optimize include solvent choice (e.g., THF or dichloromethane), reaction temperature (room temperature to 60°C), and stoichiometry of reagents. Monitoring reaction progress via LCMS (e.g., m/z 853.0 [M+H]+) and HPLC (retention time ~1.31 min under SMD-TFA05 conditions) ensures intermediate purity . Post-synthesis purification via column chromatography or recrystallization is critical for isolating enantiomerically pure products.
Q. How can researchers characterize the purity and enantiomeric excess of this compound?
- Methodological Answer : Combine analytical techniques such as:
- HPLC with chiral columns (e.g., retention time differences under SMD-TFA05 conditions) to determine enantiomeric excess .
- LCMS for molecular weight confirmation (e.g., m/z 867.0 [M+H]+ in related compounds) .
- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify structural integrity and detect impurities.
- X-ray crystallography (if crystalline derivatives are available) for absolute configuration confirmation, as demonstrated in phosphazene analogs .
Q. What stability studies are essential for storing and handling this compound under laboratory conditions?
- Methodological Answer : Conduct accelerated degradation studies under varying conditions:
- Thermal stability : Expose the compound to temperatures from -20°C to 40°C for 1–4 weeks and monitor decomposition via HPLC.
- Light sensitivity : Store samples in amber vials under UV/visible light and compare degradation rates.
- Humidity tests : Assess hygroscopicity by exposing the compound to controlled humidity chambers (e.g., 60–80% RH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer : Use iterative validation:
- DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data.
- 2D NMR techniques (COSY, HSQC, HMBC) to resolve signal overlap and assign stereochemistry unambiguously.
- Cross-referencing with structurally analogous compounds (e.g., trifluoromethyl-substituted cyclopropanes or spirocyclic amines) to identify systematic deviations .
Q. What mechanistic insights explain the electronic effects of the trifluoromethyl group on reactivity in this compound?
- Methodological Answer : Perform comparative studies:
- Kinetic isotope effects (KIE) to probe transition states in reactions involving C-F bonds.
- Electron-density mapping (via X-ray or DFT) to assess the electron-withdrawing nature of the CF₃ group and its impact on amine basicity or nucleophilicity.
- Substituent-swap experiments (e.g., replacing CF₃ with CH₃ or Cl) to isolate steric vs. electronic contributions .
Q. How can computational modeling predict the biological or catalytic activity of this compound?
- Methodological Answer : Utilize:
- Molecular docking (e.g., AutoDock Vina) to screen for interactions with enzymes or receptors, leveraging structural analogs like 4-(trifluoromethyl)pyrimidine derivatives as templates .
- MD simulations to assess conformational flexibility and binding stability in solvated systems.
- QSAR models to correlate substituent effects (e.g., logP, polar surface area) with observed activity .
Q. What strategies are effective for chiral resolution when synthesizing (R)-enantiomers of this compound?
- Methodological Answer : Compare:
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce diastereomeric crystallization.
- Enzymatic resolution : Screen lipases or esterases for kinetic resolution of racemic mixtures.
- Chiral chromatography : Optimize mobile phase composition (e.g., hexane:isopropanol gradients) on columns like Chiralpak IG or IA .
Q. How can researchers validate the compound’s role in pharmaceutical intermediates or asymmetric catalysis?
- Methodological Answer : Design proof-of-concept studies:
- Catalytic testing : Evaluate its performance in asymmetric alkylation or fluorination reactions, benchmarking against known catalysts.
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding for drug-discovery applications.
- Crystallographic analysis of metal complexes (e.g., with Pd or Ru) to study ligand geometry and reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
